

Spectroscopic data for Methyl 2-bromooxazole-5-carboxylate

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Compound of Interest

Compound Name:	Methyl 2-bromooxazole-5-carboxylate
Cat. No.:	B1387843

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An In-Depth Technical Guide to the Spectroscopic Data of **Methyl 2-bromooxazole-5-carboxylate**

Prepared by a Senior Application Scientist, this guide provides a detailed analysis of the expected spectroscopic data for **Methyl 2-bromooxazole-5-carboxylate** (CAS 1092351-96-6). The structural elucidation of this key synthetic intermediate is paramount for its application in medicinal chemistry and materials science.^{[1][2]} This document synthesizes data from analogous structures and foundational spectroscopic principles to offer a predictive but robust characterization.

The oxazole nucleus is a privileged scaffold in drug discovery, and the specific arrangement of a bromine atom at the 2-position and a methyl ester at the 5-position offers orthogonal handles for synthetic diversification.^[3] Accurate spectroscopic interpretation is the cornerstone of ensuring material quality and reaction success.

Molecular Structure and Spectroscopic Workflow

A logical workflow is essential for the comprehensive analysis of a novel or synthesized compound. The process begins with sample preparation, followed by a suite of non-destructive and destructive analytical techniques to confirm the molecule's identity and purity.

Caption: Molecular structure and a typical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

- Sample Preparation: Dissolve ~5-10 mg of **Methyl 2-bromooxazole-5-carboxylate** in ~0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). CDCl_3 is generally preferred for its simplicity, but DMSO-d_6 can be used if solubility is an issue.
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of ^{13}C .

^1H NMR Spectroscopy: Predicted Data & Interpretation

The structure presents two distinct proton environments: the methyl ester protons and the lone proton on the oxazole ring.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-a	~7.8 - 8.2	Singlet (s)	1H	CH (oxazole ring, C4)
H-b	~3.9 - 4.1	Singlet (s)	3H	OCH_3 (methyl ester)

Interpretation:

- Oxazole Proton (H-a): The single proton attached to the oxazole ring at the C4 position is expected to be significantly deshielded. Protons on electron-deficient heterocyclic rings, such

as oxazoles, typically resonate at high chemical shifts.[4][5][6] The presence of the adjacent electron-withdrawing carboxylate group further shifts this proton downfield, likely into the 7.8-8.2 ppm range. It appears as a singlet as there are no vicinal protons to couple with.

- Methyl Ester Protons (H-b): The three protons of the methyl ester group are chemically equivalent and are deshielded by the adjacent oxygen atom. This results in a characteristic singlet in the 3.9-4.1 ppm region.[7]

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The molecule has five distinct carbon environments.

Predicted Signal	Chemical Shift (δ , ppm)	Assignment
C-1	~158 - 162	C=O (Ester Carbonyl)
C-2	~140 - 145	C-Br (C2 of oxazole)
C-3	~148 - 152	C-COOCH ₃ (C5 of oxazole)
C-4	~125 - 130	C-H (C4 of oxazole)
C-5	~52 - 55	O-CH ₃ (Methyl ester)

Interpretation:

- Carbonyl Carbon (C-1): The ester carbonyl carbon is the most deshielded carbon in the molecule, typically appearing in the 158-162 ppm range.[8][9]
- Oxazole Ring Carbons (C-2, C-3, C-4): The chemical shifts of oxazole ring carbons are well-documented. C2, bonded to both the electronegative oxygen and nitrogen and the bromine atom, is expected to be significantly downfield. C5, attached to the ester group, will also be downfield.[10] The protonated C4 carbon will appear at a more upfield position compared to the substituted carbons.[10][11]
- Methyl Carbon (C-5): The methyl carbon of the ester group is shielded relative to the ring carbons and will appear in the typical region for such groups, around 52-55 ppm.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

- Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.
- Acquisition: Place a small amount of the solid sample directly on the ATR crystal.
- Spectrum Collection: Collect the spectrum, typically over a range of 4000-400 cm^{-1} . A background spectrum should be collected first.

Predicted IR Data & Interpretation

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Intensity
~3100 - 3150	C-H Stretch	Oxazole C-H	Weak-Medium
~2950 - 3000	C-H Stretch	Methyl C-H	Weak-Medium
~1725 - 1745	C=O Stretch	Ester Carbonyl	Strong
~1550 - 1650	C=N & C=C Stretch	Oxazole Ring	Medium-Strong
~1200 - 1300	C-O Stretch	Ester (Asymmetric)	Strong
~1000 - 1150	C-O Stretch	Ester (Symmetric)	Strong
~700 - 800	C-Br Stretch	Bromoalkane	Medium

Interpretation: The IR spectrum is dominated by features from the ester and the oxazole ring.

- Carbonyl Stretch: The most prominent peak will be the strong, sharp absorption from the ester C=O stretch, expected between 1725-1745 cm^{-1} .[\[12\]](#)[\[13\]](#) Its exact position can indicate the influence of the heterocyclic ring.
- Ring Vibrations: The C=N and C=C stretching vibrations within the oxazole ring will produce a series of medium to strong bands in the 1650-1550 cm^{-1} region.[\[14\]](#)[\[15\]](#)

- C-O Stretches: Two strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the ester group will be visible in the $1300\text{-}1000\text{ cm}^{-1}$ "fingerprint region".[15][16]
- C-H Stretches: Weaker C-H stretching bands for the sp^2 hybridised oxazole proton will appear just above 3000 cm^{-1} , while the sp^3 C-H stretches of the methyl group will appear just below 3000 cm^{-1} .[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: MS

- Ionization Method: Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak.
- Analysis: The ionized sample is passed through a mass analyzer which separates ions based on their m/z ratio.

Predicted MS Data & Interpretation

The molecular formula is $\text{C}_5\text{H}_4\text{BrNO}_3$, with a monoisotopic mass of 204.94 g/mol (for ^{79}Br) and 206.94 g/mol (for ^{81}Br).

m/z (Predicted)	Ion	Interpretation
205 / 207	$[M]^+$	Molecular Ion Peak. The characteristic 1:1 ratio for bromine isotopes is the key diagnostic feature.
174 / 176	$[M - OCH_3]^+$	Loss of the methoxy radical from the ester.
146 / 148	$[M - COOCH_3]^+$	Loss of the entire carbomethoxy group.
126	$[M - Br]^+$	Loss of a bromine radical.
59	$[COOCH_3]^+$	Carbomethoxy cation fragment.

Interpretation: The most critical feature of the mass spectrum will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity separated by two mass units (m/z 205 and 207).[17][18] This M/M+2 pattern is an unambiguous indicator of the presence of a single bromine atom.[19]

The fragmentation pattern will likely proceed through the loss of stable neutral fragments from the ester group. The loss of the methoxy radical ($\bullet OCH_3$, 31 Da) or the entire carbomethoxy radical ($\bullet COOCH_3$, 59 Da) are common fragmentation pathways for methyl esters.[20][21] The C-Br bond can also cleave to yield a fragment at m/z 126.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of **Methyl 2-bromooxazole-5-carboxylate**. The predicted data, based on established chemical principles and analysis of related structures, highlights key diagnostic features:

- 1H NMR: A downfield singlet for the oxazole proton and a singlet around 4.0 ppm for the methyl ester.

- ^{13}C NMR: Five distinct carbon signals, including a characteristic ester carbonyl peak above 158 ppm.
- IR: A very strong carbonyl (C=O) absorption around 1735 cm^{-1} .
- MS: A distinctive M/M+2 molecular ion peak cluster at m/z 205/207, confirming the presence of one bromine atom.

This guide serves as a robust framework for researchers and drug development professionals in verifying the synthesis and purity of this valuable heterocyclic building block.

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